3-Amino-5-(morpholinocarbonyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

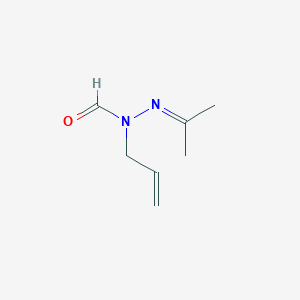

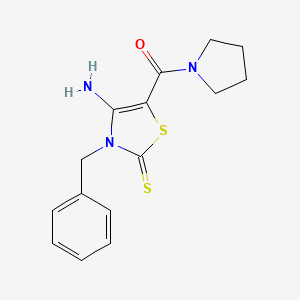

3-Amino-5-(morpholinocarbonyl)phenylboronic acid is a chemical compound with the CAS Number: 1987879-03-7 and a molecular weight of 250.06 . It has a linear formula of C11H15BN2O4 .

Molecular Structure Analysis

The InChI code for 3-Amino-5-(morpholinocarbonyl)phenylboronic acid is 1S/C11H15BN2O4/c13-10-6-8 (5-9 (7-10)12 (16)17)11 (15)14-1-3-18-4-2-14/h5-7,16-17H,1-4,13H2 .Chemical Reactions Analysis

Boronic acids, including 3-Amino-5-(morpholinocarbonyl)phenylboronic acid, are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They can undergo three-component condensation with salicylaldehyde derivatives and aliphatic alcohols to afford boron complexes .Physical And Chemical Properties Analysis

3-Amino-5-(morpholinocarbonyl)phenylboronic acid is stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen

Applications in Materials Science and Chemistry

Depolymerization of Cellulose : Phenylboronic acid derivatives, including those with morpholine substitutions, have been utilized for the hydrolytic dissolution of cellulose in water at nearly neutral pH values. This process efficiently hydrolyzes cellulose to form water-soluble oligosaccharides, highlighting a potential application in biomass conversion and renewable energy sources (Levi et al., 2016).

Catalysis in Organic Synthesis : Phenylboronic acid derivatives are used as catalysts in organic synthesis. For instance, amino-salicylaldimine palladium-based complexes, including those with morpholinomethyl-salicylaldimine ligands, have shown to be efficient Suzuki catalysts for cross-coupling reactions. This application is crucial in the synthesis of complex organic molecules, potentially useful in drug development and materials science (Cui et al., 2009).

Biomedical Applications

Experimental Oncology : Simple phenylboronic acid and benzoxaborole derivatives, including those with morpholino and fluorine substitutions, have demonstrated significant antiproliferative activity against various cancer cell lines. These compounds induce cell cycle arrest and apoptosis, suggesting their potential as novel anticancer agents (Psurski et al., 2018).

Fluorescent Labeling for HPLC : Phenylboronic acid derivatives have been developed as fluorescent labeling reagents for the determination of diol compounds by high-performance liquid chromatography (HPLC). This application is significant in analytical chemistry, enabling sensitive detection of biological and chemical samples (Terado et al., 2000).

Sugar Interaction Studies : Studies on the interactions between 3-amino phenylboronic acid and various sugars have provided insights into the selective binding mechanisms of boronic acids to saccharides. This research is fundamental to the development of sensors and diagnostic tools for detecting sugars, with potential applications in diabetes management and food industry quality control (Kur et al., 2017).

Wirkmechanismus

Target of Action

Boronic acids are often used as inhibitors for enzymes like serine proteases and are known to form reversible covalent complexes with these enzymes. The morpholine ring is a common motif in many pharmaceuticals and its presence can influence the compound’s solubility and bioavailability .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “3-Amino-5-(morpholinocarbonyl)phenylboronic acid” might affect. Given its structural features, it could potentially interact with a variety of biological targets .

Pharmacokinetics

The presence of the morpholine ring could potentially enhance its solubility, while the boronic acid group could potentially enhance its reactivity .

Result of Action

Without specific studies, it’s hard to predict the exact molecular and cellular effects of “3-Amino-5-(morpholinocarbonyl)phenylboronic acid”. Its effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

The action, efficacy, and stability of “3-Amino-5-(morpholinocarbonyl)phenylboronic acid” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

[3-amino-5-(morpholine-4-carbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXOOFBRAGWZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N2CCOCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-(morpholinocarbonyl)phenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2575937.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl 3-(6-chloropyridine-3-sulfonamido)propanoate](/img/structure/B2575942.png)

![N-(2,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2575947.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2575949.png)